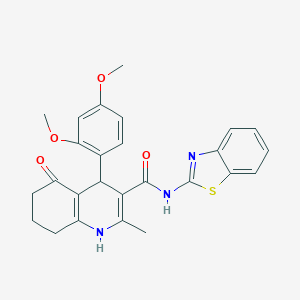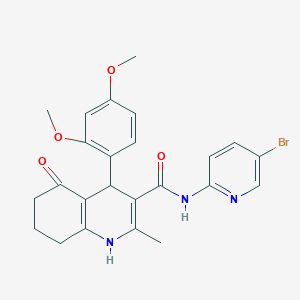![molecular formula C28H18F3N3O2S2 B304256 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties that make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It may also have neuroprotective effects and be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile in lab experiments is its unique properties. This compound has a high degree of selectivity and potency, making it suitable for various applications. However, one of the limitations is that it may not be suitable for all types of experiments. Its mechanism of action is not fully understood, and it may have off-target effects.
Orientations Futures
There are many future directions for research on 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile. One area of research is the development of new drugs for the treatment of neurological disorders. Another area is the study of its anti-inflammatory and anti-cancer properties. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile is a compound that has gained significant attention in the field of scientific research. Its unique properties make it suitable for various applications, including the development of new drugs for the treatment of neurological disorders, anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile involves the reaction of 4-methoxybenzaldehyde, 2-acetylthiophene, and 2-chloro-4-(trifluoromethyl)nicotinonitrile in the presence of a base and a catalyst. The reaction results in the formation of 6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile.
Applications De Recherche Scientifique
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile has various scientific research applications. It is used in the synthesis of novel compounds that have potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used in the development of new drugs for the treatment of neurological disorders.
Propriétés
Nom du produit |
6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Formule moléculaire |
C28H18F3N3O2S2 |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H18F3N3O2S2/c1-36-18-12-10-17(11-13-18)21-14-20(28(29,30)31)19(15-32)27(33-21)37-16-26(35)34-22-6-2-4-8-24(22)38-25-9-5-3-7-23(25)34/h2-14H,16H2,1H3 |
Clé InChI |
HWGPQURQHVJNMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




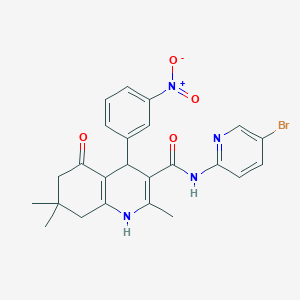
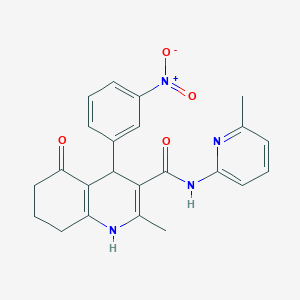

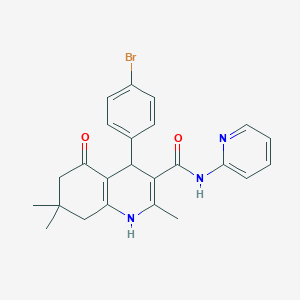
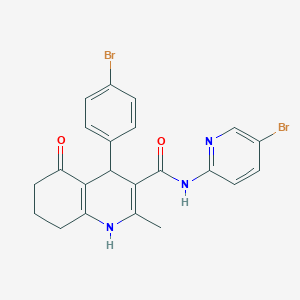
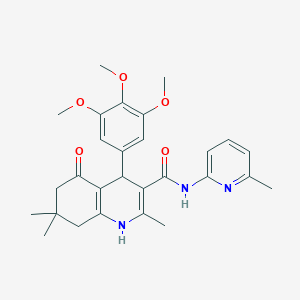
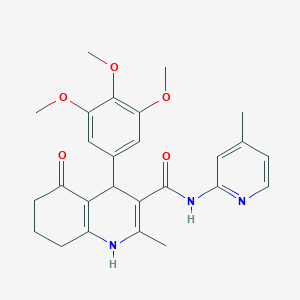

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)


